molecular formula C21H24BrNO4S B2832509 ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate CAS No. 1172949-05-1

ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B2832509
CAS No.: 1172949-05-1
M. Wt: 466.39
InChI Key: VOMQKZOWSFIVRM-UHFFFAOYSA-N
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Description

ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromobenzyl Group: The 2-bromobenzyl group can be introduced via a nucleophilic substitution reaction.

    Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction using reagents like phenylsulfonyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromobenzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-chlorobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-(2-fluorobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro- and fluoro- counterparts.

Properties

IUPAC Name

ethyl 1-(benzenesulfonyl)-4-[(2-bromophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO4S/c1-2-27-20(24)21(16-17-8-6-7-11-19(17)22)12-14-23(15-13-21)28(25,26)18-9-4-3-5-10-18/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMQKZOWSFIVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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